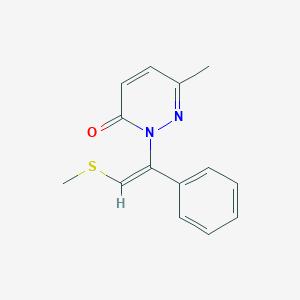

6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one

Description

6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one is a substituted pyridazinone derivative characterized by a methyl group at the 6-position of the pyridazinone core and a 2-(methylthio)-1-phenylvinyl substituent at the 2-position. Pyridazinones are heterocyclic compounds of interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula |

C14H14N2OS |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

6-methyl-2-[(Z)-2-methylsulfanyl-1-phenylethenyl]pyridazin-3-one |

InChI |

InChI=1S/C14H14N2OS/c1-11-8-9-14(17)16(15-11)13(10-18-2)12-6-4-3-5-7-12/h3-10H,1-2H3/b13-10- |

InChI Key |

UXXSODJHTRZFBI-RAXLEYEMSA-N |

Isomeric SMILES |

CC1=NN(C(=O)C=C1)/C(=C\SC)/C2=CC=CC=C2 |

Canonical SMILES |

CC1=NN(C(=O)C=C1)C(=CSC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one typically involves multi-step organic reactions

Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: The introduction of the methylthio and phenylvinyl groups can be achieved through nucleophilic substitution reactions. For instance, the methylthio group can be introduced using methylthiolating agents like methylthiol chloride in the presence of a base.

Vinylation: The phenylvinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazinone ring or the phenylvinyl group, leading to hydrogenated derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the vinyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Catalysts: Palladium catalysts for vinylation reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Hydrogenated pyridazinone derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound has shown potential as a pharmacophore for the development of drugs targeting specific enzymes or receptors. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The phenylvinyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

This section compares the target compound with analogous pyridazinones, focusing on substituent effects, synthetic methods, and physicochemical properties.

Substituent Effects and Structural Diversity

Key structural variations among pyridazinones include:

- Position of substituents : Chlorine, methyl, or aryl groups at the 5-, 6-, or 2-positions.

- Functional groups : Methoxy (-OMe), methylthio (-SMe), or halides.

- Side chains : Benzyl, vinyl, or alkyl groups influencing steric and electronic properties.

Table 1: Comparison of Selected Pyridazinone Derivatives

Physicochemical Properties

- Melting points : The 5-chloro-6-phenyl derivative (3h) exhibits a melting point of 92.4–94.0°C, influenced by its chloro and benzyl substituents . The target compound’s melting point is unreported but could differ due to the sulfur-containing substituent.

- For instance, sulfur’s lone pairs may enhance nucleophilic aromatic substitution or metal coordination .

Spectroscopic Data

- NMR trends : In 3h, the pyridazine proton resonates at δ 7.18 ppm, while aromatic protons (Ph-H) appear between δ 6.83–7.57 ppm . The target compound’s vinyl and methylthio groups would likely shift proton signals downfield due to electron-withdrawing effects.

- 13C-NMR: Carbonyl carbons in pyridazinones typically resonate at δ 158–160 ppm, as seen in 3h (δ 158.36, 157.31) . The methylthio group’s carbon (δ ~15–25 ppm) would be distinct from methoxy carbons (δ ~55 ppm).

Biological Activity

6-Methyl-2-(2-(methylthio)-1-phenylvinyl)pyridazin-3(2H)-one is a compound belonging to the pyridazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the molecular structure and purity of the compound.

Antitumor Activity

Research indicates that compounds with pyridazine moieties exhibit significant antitumor properties. For example, a study highlighted the ability of similar compounds to inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Summary of Antitumor Activities

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | Induction of apoptosis via caspase activation |

| Analog A | Lung Cancer | 15.0 | Inhibition of AKT signaling |

| Analog B | Prostate Cancer | 10.0 | Cell cycle arrest at G1 phase |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on animal models indicated that administration of the compound reduced edema and inflammatory markers in tissues, supporting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Pyridazine derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's efficacy against bacteria and fungi was evaluated through disc diffusion methods and MIC (Minimum Inhibitory Concentration) assays.

Table 2: Antimicrobial Efficacy

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits the NF-kB pathway, reducing the expression of inflammatory cytokines.

- Antimicrobial Action : Disruption of bacterial cell membranes and interference with metabolic pathways contribute to its antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.